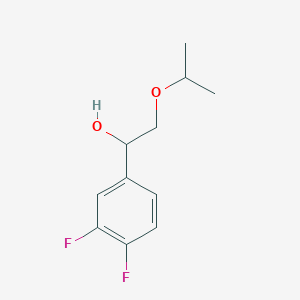
1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is also known as DFE, and it is a white crystalline solid that is soluble in organic solvents like ethanol, methanol, and chloroform.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. DFE has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression in cancer cells. By inhibiting HDACs, DFE can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor and anti-inflammatory effects, 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. DFE has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, one limitation of using DFE in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells in culture.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol. One area of research is the development of new formulations of DFE that can improve its solubility and bioavailability. Another area of research is the identification of new targets for DFE, which could expand its potential applications in the treatment of other diseases. Additionally, further studies are needed to fully understand the mechanism of action of DFE and its effects on different cell types and tissues.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. DFE has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-2-propan-2-yloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-7(2)15-6-11(14)8-3-4-9(12)10(13)5-8/h3-5,7,11,14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBISSGUSVKSDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



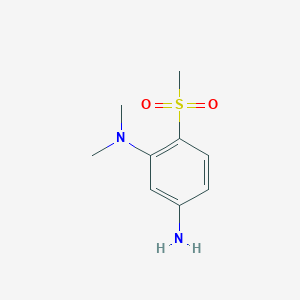
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1430241.png)
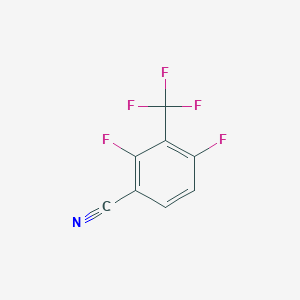

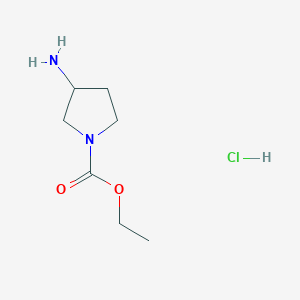


![[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine](/img/structure/B1430251.png)
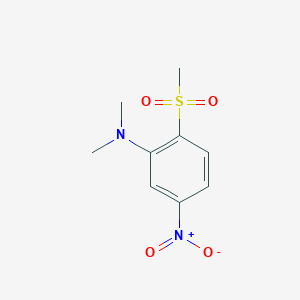
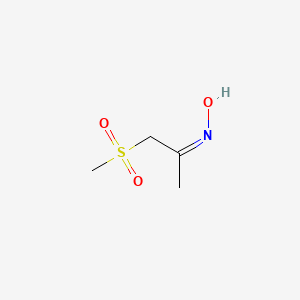

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate](/img/structure/B1430258.png)
![diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1430259.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzohydrazide](/img/structure/B1430261.png)